N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Description
The compound N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide (hereafter referred to as Compound A) is a highly modified purine derivative with critical applications in oligonucleotide synthesis and medicinal chemistry. Key structural features include:
- Bis(4-methoxyphenyl)phenylmethyl (DMT) group: A light-sensitive protecting group for hydroxyl moieties, enabling controlled deprotection during solid-phase synthesis .
- 2-Cyanoethoxy-diisopropylamino phosphoramidite: Facilitates phosphite triester bond formation in nucleic acid chain elongation .
- Propargyloxy (prop-2-yn-1-yloxy) group: Enhances reactivity for "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition .
- Isobutyramide substituent: Stabilizes the purine base, improving metabolic stability in biological systems .
Molecular Formula: C₄₄H₅₃FN₇O₈P
Molecular Weight: 857.9 g/mol .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H56N7O9P/c1-10-26-59-41-40(63-64(61-27-14-25-48)54(31(4)5)32(6)7)38(62-45(41)53-29-49-39-42(53)50-46(52-44(39)56)51-43(55)30(2)3)28-60-47(33-15-12-11-13-16-33,34-17-21-36(57-8)22-18-34)35-19-23-37(58-9)24-20-35/h1,11-13,15-24,29-32,38,40-41,45H,14,26-28H2,2-9H3,(H2,50,51,52,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWGPRXHCUPJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H56N7O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Propargyl g(iBu)-3’-phosphoramidite typically involves the protection of the nucleoside’s hydroxyl groups, followed by the introduction of the propargyl group at the 2’-O position. This is achieved through a series of chemical reactions, including esterification and phosphitylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2’-O-Propargyl g(iBu)-3’-phosphoramidite involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of automated synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2’-O-Propargyl g(iBu)-3’-phosphoramidite undergoes various chemical reactions, including:
Click Chemistry Reactions: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Nucleophiles: Employed in substitution reactions to introduce new functional groups.
Major Products Formed
Triazole-Linked Oligonucleotides: Formed through click chemistry reactions, these products are highly stable and useful in various biochemical applications.
Substituted Nucleosides: Resulting from nucleophilic substitution reactions, these compounds have diverse functional properties.
Scientific Research Applications
2’-O-Propargyl g(iBu)-3’-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and imaging of biomolecules, such as nucleic acids and proteins.
Medicine: Utilized in the development of nucleic acid-based therapeutics and diagnostics.
Industry: Applied in the production of modified oligonucleotides for various industrial processes.
Mechanism of Action
The mechanism of action of 2’-O-Propargyl g(iBu)-3’-phosphoramidite involves its ability to participate in click chemistry reactions. The propargyl group reacts with azides in the presence of a copper catalyst to form triazole linkages. This reaction is highly selective and efficient, allowing for the precise modification of biomolecules. The compound’s unique structure enables it to target specific molecular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between Compound A and structurally analogous compounds:
Critical Analysis of Structural Trade-offs
Phosphoramidite vs. Hydroxy Groups :
- Compound A ’s phosphoramidite is essential for oligonucleotide chain elongation but introduces sensitivity to oxidation. In contrast, Compound E ’s hydroxy group simplifies synthesis but limits utility to nucleoside analogs .
Propargyloxy vs. Methoxy :
- The propargyloxy group in Compound A enables bioorthogonal reactions but increases steric bulk, reducing solubility in aqueous buffers. Compound C ’s methoxy group improves solubility (logP = 1.2 vs. 3.5 for Compound A ) but sacrifices functional versatility .
Sugar Modifications: Compound D’s arabinofuranosyl configuration enhances antiviral activity by mimicking natural nucleosides, whereas Compound A’s oxolan ring prioritizes synthetic flexibility .
Biological Activity
N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C35H37N5O7
- Molecular Weight : 639.70 g/mol
- CAS Number : 64325-78-6
Biological Activity Overview
The compound exhibits a variety of biological activities, primarily in the fields of anti-cancer and anti-inflammatory research. The following sections detail specific activities and findings from relevant studies.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
- In vitro studies have shown that it can inhibit cell proliferation in leukemia and solid tumors by interfering with cell cycle progression.
-
Case Studies :
- A study evaluating related purine derivatives found that certain modifications enhanced cytotoxicity against human tumor cell lines, particularly in leukemia models .
- Another investigation highlighted the structure–activity relationship (SAR) of similar compounds, revealing that specific substitutions increased efficacy against non-small-cell lung cancer cells .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties.
-
Mechanism of Action :
- It is believed to inhibit pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
- Compounds with similar structures have been shown to exhibit significant inhibition in carrageenan-induced paw edema models, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
- Research Findings :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | , |
| Anti-inflammatory | Inhibits COX enzymes; reduces pro-inflammatory cytokines | , |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydrofuran-2-yl)-6-oxo... | 5.4 | Leukemia |
| Related purine derivative | 3.8 | Non-small-cell lung cancer |
| Control (Melphalan) | 4.0 | Various cancers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
